L-Prolyl-L-prolyl-L-seryl-L-cysteinyl-L-asparagine
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Overview
Description
L-Prolyl-L-prolyl-L-seryl-L-cysteinyl-L-asparagine is a peptide compound composed of five amino acids: proline, serine, cysteine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-L-seryl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-prolyl-L-seryl-L-cysteinyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Various reagents like NHS esters or carbodiimides can be used for functional group substitution.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Prolyl-L-prolyl-L-seryl-L-cysteinyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Prolyl-L-prolyl-L-seryl-L-cysteinyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
L-Prolyl-L-prolyl-L-seryl-L-cysteinyl-L-asparagine is unique due to the presence of cysteine, which allows for the formation of disulfide bonds, adding stability and functionality to the peptide. The combination of proline and serine residues also contributes to its distinct structural and functional properties.
Properties
CAS No. |
915774-93-5 |
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Molecular Formula |
C20H32N6O8S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H32N6O8S/c21-15(28)7-11(20(33)34)23-17(30)13(9-35)25-16(29)12(8-27)24-18(31)14-4-2-6-26(14)19(32)10-3-1-5-22-10/h10-14,22,27,35H,1-9H2,(H2,21,28)(H,23,30)(H,24,31)(H,25,29)(H,33,34)/t10-,11-,12-,13-,14-/m0/s1 |
InChI Key |
ZZJKHVMUGPJYOR-PEDHHIEDSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
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